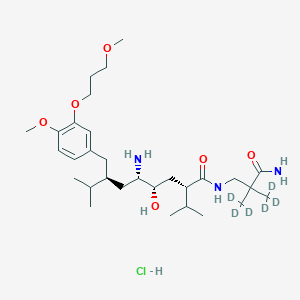

Aliskiren-d6 Hydrochloride

Vue d'ensemble

Description

L'aliskirène est un inhibiteur direct de la rénine, ce qui signifie qu'il inhibe l'activité de la rénine, une enzyme impliquée dans la régulation de la pression artérielle . Ce composé est principalement utilisé dans la recherche scientifique pour étudier les effets de l'inhibition de la rénine.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du chlorhydrate de CGP-60536 D6 implique la deutération de l'aliskirène. La deutération est le processus de remplacement des atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène. La voie synthétique implique généralement plusieurs étapes, notamment la formation de composés intermédiaires et leur conversion ultérieure en produit final .

Méthodes de production industrielle

La production industrielle du chlorhydrate de CGP-60536 D6 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements et de conditions spécialisés pour garantir la pureté et le rendement du produit final. La production est effectuée dans des conditions contrôlées pour maintenir la stabilité et l'intégrité du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de CGP-60536 D6 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites.

Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs atomes sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique effectuée .

Principaux produits formés

Applications de la recherche scientifique

Le chlorhydrate de CGP-60536 D6 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en spectrométrie de masse et autres techniques analytiques.

Biologie : Étudié pour ses effets sur l'activité de la rénine et son rôle potentiel dans la régulation de la pression artérielle.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de l'hypertension et des affections cardiovasculaires associées.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le système rénine-angiotensine

Mécanisme d'action

Le chlorhydrate de CGP-60536 D6 exerce ses effets en inhibant l'activité de la rénine, une enzyme qui catalyse la conversion de l'angiotensinogène en angiotensine I. Cette inhibition réduit la production d'angiotensine II, un puissant vasoconstricteur, abaissant ainsi la pression artérielle. Les cibles moléculaires impliquées comprennent l'enzyme rénine et les voies du système rénine-angiotensine .

Applications De Recherche Scientifique

CGP-60536 D6 Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

Biology: Studied for its effects on renin activity and its potential role in regulating blood pressure.

Medicine: Investigated for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.

Industry: Used in the development of new drugs and therapeutic agents targeting the renin-angiotensin system

Mécanisme D'action

CGP-60536 D6 Hydrochloride exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the renin enzyme and the renin-angiotensin system pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Aliskirène : La version non deutérée du chlorhydrate de CGP-60536 D6.

Hémifumarate d'aliskirène : Une autre forme d'aliskirène avec une composition saline différente.

Fumarate d'aliskirène : Une forme de sel fumarate d'aliskirène

Unicité

Le chlorhydrate de CGP-60536 D6 est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet des mesures analytiques plus précises dans la recherche scientifique. Il est donc particulièrement précieux dans les études impliquant la spectrométrie de masse et d'autres techniques analytiques .

Activité Biologique

Aliskiren-d6 Hydrochloride is a deuterium-labeled derivative of Aliskiren, which functions as a direct renin inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the management of hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications through various research findings.

This compound is primarily recognized for its role in inhibiting renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). By directly blocking renin activity, Aliskiren-d6 prevents the conversion of angiotensinogen to angiotensin I, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This mechanism results in reduced blood pressure and alleviation of hypertension-related complications.

Key Features

- Type : Direct Renin Inhibitor

- Mechanism : Inhibits renin directly, leading to decreased angiotensin II production.

- Unique Aspect : The deuterium labeling enhances stability and allows precise tracking in metabolic studies without interference from natural isotopes.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1 to 3 hours. The pharmacokinetic profile indicates that it is primarily eliminated via the hepatobiliary route as unchanged drug, with minimal oxidative metabolism by cytochrome P450 (CYP) 3A4. Its bioavailability is influenced by P-glycoprotein transport mechanisms.

| Parameter | Value |

|---|---|

| Molecular Formula | C30H47D6N3O6•HCl |

| Molecular Weight | 594.26 g/mol |

| Absorption | Rapid (1-3 hours) |

| Elimination Route | Hepatobiliary |

| Bioavailability | Low (due to P-glycoprotein) |

Biological Activity and Efficacy

Research has demonstrated that this compound effectively reduces blood pressure in various models. In clinical trials, it has shown comparable efficacy to other antihypertensive agents such as angiotensin receptor blockers (ARBs). A systematic review indicated that doses of Aliskiren (150 mg and 300 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo:

| Dose (mg) | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |

|---|---|---|

| 150 | -5.5 | -3.0 |

| 300 | -8.7 | -5.0 |

Clinical Studies and Case Reports

- Hypertension Management : In a double-blind study involving patients with mild-to-moderate hypertension, Aliskiren was well tolerated and demonstrated significant blood pressure-lowering effects when used alone or in combination with other agents like hydrochlorothiazide (HCTZ) .

- Combination Therapy : A meta-analysis highlighted that the combination of Aliskiren with HCTZ produced greater reductions in blood pressure than either agent alone. This suggests a synergistic effect that may enhance therapeutic outcomes for patients inadequately controlled on monotherapy .

- Adverse Effects : Clinical trials reported adverse effects similar to placebo, including fatigue, headache, and gastrointestinal disturbances, indicating a favorable safety profile .

Propriétés

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.